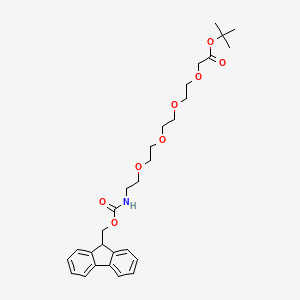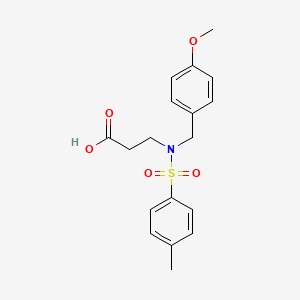![molecular formula C8H18N2Na2O6S2+2 B11828531 Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is a chemical compound known for its buffering capabilities. It is commonly used in biological and biochemical research due to its ability to maintain stable pH levels in solutions. The compound is characterized by its molecular formula C₈H₁₈N₂O₆S₂Na₂ and a molecular weight of 332.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid typically involves the reaction of piperazine with ethylene sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and sulfonyl chlorides. The reactions are typically carried out in an aqueous medium at a controlled pH.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is widely used in various scientific research fields:
Chemistry: It serves as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: It is used in cell culture media to provide a stable environment for cell growth and proliferation.
Medicine: The compound is utilized in pharmaceutical formulations to enhance the stability and efficacy of drugs.
Mecanismo De Acción
The buffering action of disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is attributed to its ability to donate or accept protons, thereby maintaining the pH of the solution. The sulfonic acid groups in the compound can undergo ionization, which helps in stabilizing the pH. The molecular targets and pathways involved in its buffering action are primarily related to its interaction with hydrogen ions in the solution .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine-N,N’-bis(2-ethanesulfonic acid): Another buffering agent with similar properties but different molecular structure.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid:
Uniqueness
Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid is unique due to its specific molecular structure, which provides distinct buffering properties. Its ability to maintain stable pH levels over a wide range of conditions makes it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H18N2Na2O6S2+2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid |
InChI |
InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1 |
Clave InChI |
GMHSTJRPSVFLMT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)

![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)

![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)








![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
